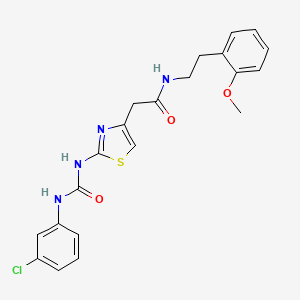
2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, also known as tert-Butyl 6-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are an important class of isoquinoline alkaloids, has garnered significant attention in the scientific community . Various multicomponent reactions have been developed for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroisoquinoline core with a carbaldehyde group at the 6-position and a tert-butyl (Boc) group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its C(1)-functionalization . These reactions can involve the isomerization of an iminium intermediate .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A significant application involves the highly enantioselective acyl-Mannich reaction of isoquinolines with aldehydes, promoted by proline derivatives. This method facilitates the synthesis of 13-alkyl-tetrahydroprotoberberine alkaloids, employing Boc2O to activate isoquinoline for nucleophilic addition, leading to synthetic intermediates in high enantiomeric excesses. This approach has been crucial for the enantioselective synthesis of tetrahydroprotoberberine derivatives, showcasing the versatility of Boc-protected isoquinoline derivatives in alkaloid synthesis (Mengozzi, Gualandi, & Cozzi, 2014).
Redox-Neutral Annulations
Another research application highlights redox-neutral annulations involving dual C–H bond functionalization of amines, including tetrahydroisoquinoline, with aldehydes. This process underlines the role of acetic acid as a cosolvent, emphasizing the compound's utility in promoting transformations leading to complex molecular architectures (Zhu & Seidel, 2017).
Base-Promoted Regioselective Synthesis
Research also explores the base-promoted regioselective synthesis of tetrahydroquinolines, demonstrating the transformation of N-boc-3-piperidone into 1,2,3,4-tetrahydroquinoline derivatives. This synthesis involves creating new bond formations and is crucial for introducing various functional groups into the tetrahydroquinoline nucleus, underscoring the compound's importance in the synthesis of complex heterocyclic structures (Shally et al., 2019).
Regioselective Lithiation and Electrophilic Quenching
Further applications include the regioselective lithiation and electrophilic quenching of N-Boc-3-phenyltetrahydroisoquinoline, showcasing a method to access 1-substituted derivatives. This technique highlights the potential for synthesizing secondary and tertiary amine products, facilitating the development of diverse medicinal compounds (Talk, El-Tunsi, Robertson, & Coldham, 2019).
Safety and Hazards
When handling 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Direcciones Futuras
The future directions for the research and development of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde and related compounds are likely to involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This includes further exploration of multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important structural motif of various natural products and therapeutic lead compounds . They are key fragments of a diverse range of alkaloids and bioactive molecules .
Mode of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The C(1)-functionalization of THIQs, such as in the case of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the compound should be handled with care to avoid dust formation and contact with skin and eyes .
Propiedades
IUPAC Name |
tert-butyl 6-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCBGBZLKOFNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(azepan-1-ylsulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2753003.png)
![4-[(2-Methoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2753006.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2753007.png)
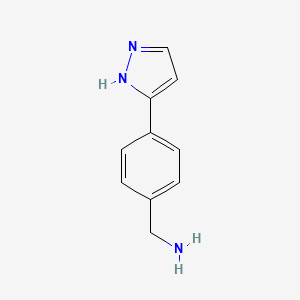
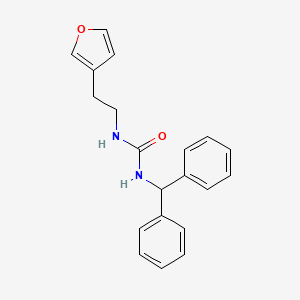


![1-(benzo[d]oxazol-2-yl)-N-(2-methoxyphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2753015.png)

![Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2753018.png)
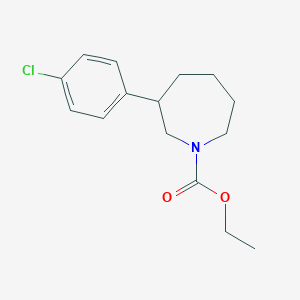
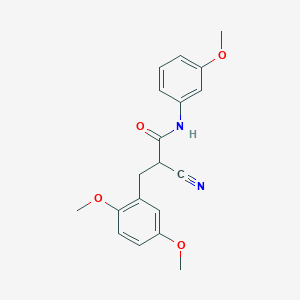
![2-Methyl-1-azabicyclo[3.3.1]nonan-4-one](/img/structure/B2753022.png)
